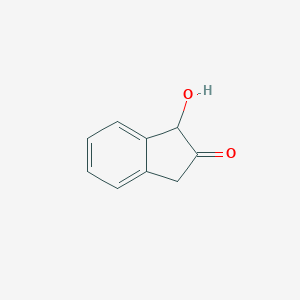
1-Hydroxy-1H-inden-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-indanone is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, featuring a hydroxyl group attached to the second carbon of the indanone ring. This compound is known for its versatile reactivity and is frequently used in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-indanone can be synthesized through several methods. One common approach involves the oxidation of 2-indanol using oxidizing agents such as chromium trioxide or potassium permanganate. Another method includes the cyclization of 2-(2-hydroxyphenyl)ethanol under acidic conditions.
Industrial Production Methods: In industrial settings, 1-Hydroxy-2-indanone is often produced via the Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization and subsequent oxidation. This method is favored due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-indanedione.
Reduction: Reduction of 1-Hydroxy-2-indanone can yield 2-indanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 1,2-Indanedione.
Reduction: 2-Indanol.
Substitution: Various substituted indanones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-indanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism by which 1-Hydroxy-2-indanone exerts its effects varies depending on its application. In biological systems, it may interact with cellular enzymes and receptors, influencing various biochemical pathways. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-indanone can be compared with other similar compounds such as:
2-Hydroxy-1-indanone: Differing in the position of the hydroxyl group, this compound exhibits distinct reactivity and applications.
1-Indanone: Lacking the hydroxyl group, it is less reactive but still valuable in organic synthesis.
2-Indanol: The reduced form of 1-Hydroxy-2-indanone, used in different synthetic applications.
1-Hydroxy-2-indanone stands out due to its unique reactivity and versatility, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
109296-68-6 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
1-hydroxy-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,9,11H,5H2 |
InChI-Schlüssel |
ZDTXQJPNLCLHNB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C1=O)O |
Kanonische SMILES |
C1C2=CC=CC=C2C(C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















